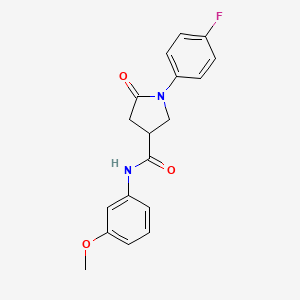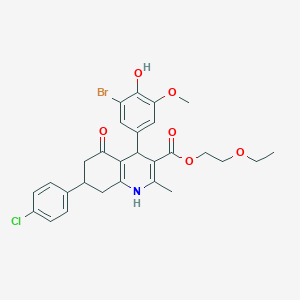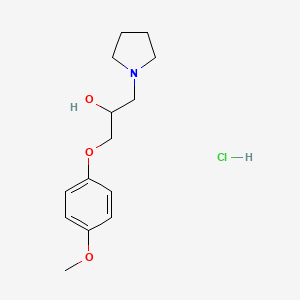![molecular formula C22H25FN2O B5163808 [4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol, also known as FBM, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of neuropharmacology. FBM is a selective serotonin receptor agonist, which means it can bind to and activate specific serotonin receptors in the brain. This property of FBM has made it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol acts as a selective serotonin receptor agonist, which means it can bind to and activate specific serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, behavior, and cognitive function. By binding to specific serotonin receptors, this compound can modulate the activity of serotonin in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. The compound has been shown to increase the release of serotonin, which can lead to an increase in mood and a decrease in anxiety. This compound has also been shown to increase the activity of certain brain regions involved in cognitive function, such as the prefrontal cortex. Additionally, this compound has been shown to modulate the activity of the dopamine system, which plays a crucial role in reward and motivation.
Advantages and Limitations for Lab Experiments
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol has several advantages as a compound for use in scientific research. The compound is highly selective for serotonin receptors, which means it can be used to study the specific effects of serotonin on the brain. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safe compound for use in lab experiments. However, this compound has some limitations as a research tool. The synthesis of this compound is a complex process that requires expertise in organic chemistry, which can limit its accessibility to researchers. Additionally, this compound has a relatively short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are several potential future directions for research on [4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol. One area of interest is the potential use of this compound in the treatment of addiction and substance abuse disorders. This compound has been shown to modulate the activity of the dopamine system, which plays a crucial role in reward and motivation. This property of this compound could make it a promising candidate for the treatment of addiction. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential use in the treatment of neurological disorders.
Synthesis Methods
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of piperidine, indole, and 3-fluorobenzyl chloride as starting materials, which are then subjected to a series of chemical reactions to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol has been extensively studied in scientific research, particularly in the field of neuropharmacology. The compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use in the treatment of addiction and substance abuse disorders.
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methyl]-1-(1H-indol-3-ylmethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O/c23-19-5-3-4-17(12-19)13-22(16-26)8-10-25(11-9-22)15-18-14-24-21-7-2-1-6-20(18)21/h1-7,12,14,24,26H,8-11,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSCLPCXXUXLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=CC=C2)F)CO)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5163753.png)
![4-[(5-ethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5163756.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5163759.png)
![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinol](/img/structure/B5163776.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5163781.png)

![4-[3-(1-azepanyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B5163788.png)
![4-tert-butyl-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5163796.png)
![pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)
![5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)
